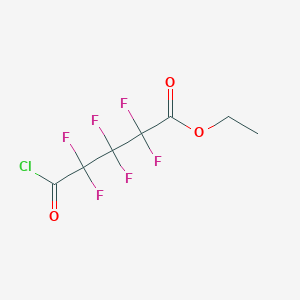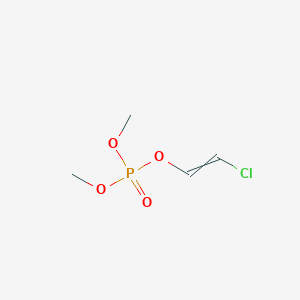
dicesium;hexafluorosilicon(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dicesium;hexafluorosilicon(2-) is a chemical compound with the molecular formula Cs2SiF6. It is known for its unique properties and applications in various fields, including industrial and scientific research. This compound is characterized by the presence of cesium ions and hexafluorosilicate anions, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;hexafluorosilicon(2-) typically involves the reaction of cesium fluoride with silicon tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CsF+SiF4→Cs2SiF6
This reaction is usually conducted in a dry, inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of dicesium;hexafluorosilicon(2-) involves large-scale processes that ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The use of advanced purification techniques, such as recrystallization, helps in obtaining high-purity dicesium;hexafluorosilicon(2-).
Analyse Des Réactions Chimiques
Types of Reactions
dicesium;hexafluorosilicon(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon and cesium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The hexafluorosilicate anion can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of dicesium;hexafluorosilicon(2-) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of dicesium;hexafluorosilicon(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of silicon, while substitution reactions can yield various substituted silicates.
Applications De Recherche Scientifique
dicesium;hexafluorosilicon(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in industrial processes, including as a catalyst and in the production of specialized materials.
Mécanisme D'action
The mechanism of action of dicesium;hexafluorosilicon(2-) involves its interaction with molecular targets and pathways. The hexafluorosilicate anion can interact with various metal ions and organic molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hexafluorosilicate (Na2SiF6)
- Potassium hexafluorosilicate (K2SiF6)
- Ammonium hexafluorosilicate ((NH4)2SiF6)
Comparison
dicesium;hexafluorosilicon(2-) is unique due to the presence of cesium ions, which impart distinct properties compared to similar compounds with sodium, potassium, or ammonium ions. The cesium ions contribute to the compound’s higher density and different solubility characteristics, making it suitable for specific applications where other hexafluorosilicates may not be as effective.
Propriétés
Numéro CAS |
16923-87-8 |
|---|---|
Formule moléculaire |
Cs12F6O18Si6-6 |
Poids moléculaire |
407.886 g/mol |
Nom IUPAC |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
Clé InChI |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
SMILES canonique |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Key on ui other cas no. |
16923-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















